molecular formula C25H24FN3O2 B2959849 N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide CAS No. 331461-04-2

N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide

Cat. No.: B2959849
CAS No.: 331461-04-2
M. Wt: 417.484
InChI Key: MLGLBYITKZIIER-PKAZHMFMSA-N
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Description

N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide is a fascinating compound within the realm of organic chemistry. It has garnered attention due to its unique structure and potential applications in various scientific fields. This article aims to delve into the specifics of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and its comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide typically involves a multi-step reaction process. The primary synthetic route involves the condensation of an amine with an aldehyde to form the imine intermediate, followed by acylation to achieve the final compound.

  • Step 1: : Condensation reaction between 4-fluorobenzaldehyde and dibenzylamine under anhydrous conditions, using a catalyst such as an acid or base to facilitate imine formation.

  • Step 2: : Acylation of the imine intermediate with a suitable acylating agent, such as a carboxylic acid derivative, in the presence of a coupling reagent to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory procedures with optimization for yield, purity, and cost-effectiveness. Automation and continuous flow chemistry techniques could enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide undergoes several types of chemical reactions, including:

  • Oxidation: : Conversion to corresponding amide oxides under specific oxidative conditions.

  • Reduction: : Reduction of the imine group to amine using reducing agents such as sodium borohydride.

  • Substitution: : Electrophilic substitution on the benzyl groups or the fluoro-substituted phenyl ring.

Common Reagents and Conditions

The reactions mentioned above often require reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminium hydride), and bases or acids to catalyze substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

  • Oxidation: : Formation of amide oxides.

  • Reduction: : Formation of N',N'-dibenzyl-N-(4-fluorophenyl)methylamino butanediamide.

  • Substitution: : Varied products depending on the position and nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide is used as an intermediate in the synthesis of other complex molecules. It serves as a building block for creating compounds with potential pharmacological properties.

Biology

The compound's interactions with biological molecules are of interest. Studies focus on how it binds to proteins or enzymes, potentially leading to the discovery of new biochemical pathways or drug targets.

Medicine

Preliminary research investigates its potential therapeutic applications, such as its role in inhibiting specific enzymes or signaling pathways implicated in diseases.

Industry

In industry, this compound might be utilized in the development of novel materials or as a precursor in the manufacture of advanced polymers or resins.

Mechanism of Action

N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide exerts its effects through specific molecular targets and pathways. Its mechanism of action often involves:

  • Binding to Enzymes: : Inhibiting or modulating the activity of target enzymes, affecting biochemical pathways.

  • Interaction with Receptors: : Binding to cell surface or intracellular receptors, influencing cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N',N'-dibenzyl-N-methylidenamino butanediamide

  • N',N'-dibenzyl-N-[(Z)-(3-chlorophenyl)methylideneamino]butanediamide

  • N',N'-dibenzyl-N-[(Z)-(4-bromophenyl)methylideneamino]butanediamide

Uniqueness

What sets N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide apart from similar compounds is its specific functional groups and the presence of the fluorine atom. This fluorine substitution can lead to distinct chemical properties and biological activities, making it a unique subject of study.

Properties

IUPAC Name

N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O2/c26-23-13-11-20(12-14-23)17-27-28-24(30)15-16-25(31)29(18-21-7-3-1-4-8-21)19-22-9-5-2-6-10-22/h1-14,17H,15-16,18-19H2,(H,28,30)/b27-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGLBYITKZIIER-PKAZHMFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)N/N=C\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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